

Application Notes and Protocols for NIBR189 Treatment

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For Researchers, Scientists, and Drug Development Professionals

Introduction

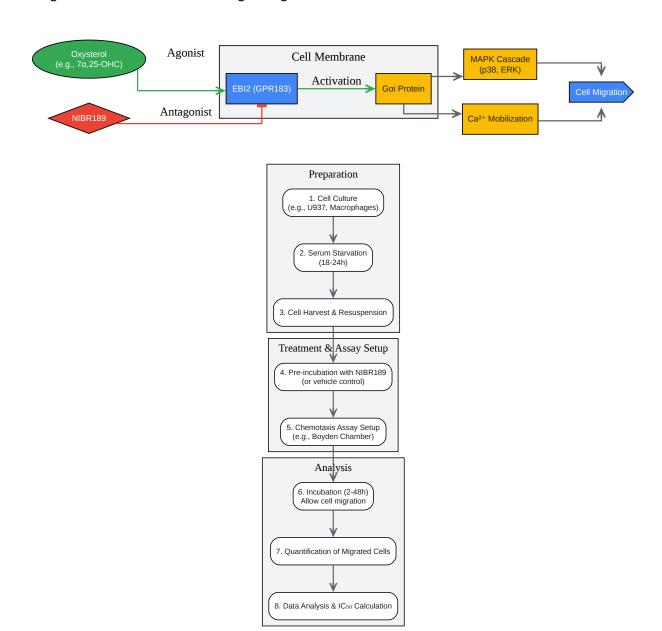
NIBR189 is a potent and selective small molecule antagonist of the Epstein-Barr virus-induced gene 2 (EBI2), also known as GPR183. EBI2 is a G protein-coupled receptor (GPCR) that plays a crucial role in the adaptive immune response by directing the migration of immune cells, particularly B cells, T cells, and dendritic cells.[1][2][3] The natural ligands for EBI2 are oxysterols, such as 7α ,25-dihydroxycholesterol (7α ,25-OHC), which are oxidized forms of cholesterol.[1][4] By binding to EBI2, these oxysterols create a chemotactic gradient that guides immune cells to specific locations within lymphoid organs.[2][5] **NIBR189** competitively inhibits this interaction, thereby blocking downstream signaling and inhibiting immune cell migration.[6][7][8] This makes **NIBR189** a valuable tool for studying the role of the EBI2-oxysterol axis in various physiological and pathological processes, including autoimmune diseases, inflammatory responses, and viral infections.[7][9][10]

Mechanism of Action & Signaling Pathway

EBI2 is a Gαi-coupled receptor.[1][2] Upon activation by its oxysterol ligand (e.g., 7α,25-OHC), EBI2 initiates a signaling cascade that leads to cell migration. The binding of the agonist induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gαi. This, in turn, triggers downstream signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) such as p38 and ERK, as well as the mobilization of intracellular calcium.[1][8][11] The concerted action of these pathways ultimately reorganizes



the cytoskeleton and promotes directional cell movement.[1][2] **NIBR189** acts as an antagonist, binding to the EBI2 receptor and preventing its activation by endogenous oxysterols, thereby inhibiting the entire downstream signaling cascade.



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